imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Overview
Description
Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a chemical compound recognized as an important scaffold in medicinal chemistry . It has been used for the design of ligands for various enzymes, such as focal adhesion kinase, activated Cdc42-associated tyrosine kinase 1, dipeptidyl peptidase IV, and phosphodiesterase 5 .
Synthesis Analysis
The synthesis of imidazo[1,2-a][1,3,5]triazine derivatives involves an I2-mediated annulation of 2-amino [1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines . Another class of imidazo[1,2-a][1,3,5]triazines tethered with an additional 1,2-dicarbonyl motif is obtained by changing the reaction conditions .
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a][1,3,5]triazine derivatives include the annulation of the imidazole ring onto substituted 1,3,5-triazines . The two most common approaches utilize reactions of 2-amino-1,3,5-triazines with α-haloaldehydes/ketones or chalcones, and intramolecular cyclizations of 2-amino-1,3,5-triazines substituted at the amino group .
Scientific Research Applications
GABAA Receptor Agonists for Anxiety Treatment
Imidazo[1,2-b][1,2,4]triazines have been identified as selective agonists for the α2/α3 subtypes of GABAA receptors, making them potential candidates for the treatment of anxiety. These compounds exhibit functional selectivity over the α1 subtype, which is a desirable property for anxiolytic agents to avoid sedative effects. Structure-activity relationship (SAR) studies, along with pharmacokinetic and behavioral analyses, have contributed to optimizing this selectivity (Jennings et al., 2006).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of imidazo[4, 5-e]-as-triazine derivatives has expanded the understanding of their potential applications. These studies include the development of novel synthetic methods and the exploration of their chemical reactions, leading to the creation of a variety of derivatives with potential biological activities (Kaji & Kawase, 1976).
Antiviral Activity
The antiviral properties of imidazo[1,2-a]-s-triazine nucleosides have been investigated, particularly their efficacy against various viruses. This research has led to the synthesis of nucleoside and nucleotide analogues that show moderate activity against rhinovirus at non-toxic dosage levels, indicating their potential as antiviral agents (Kim et al., 1978).
Cytotoxicity and Anticancer Activity
Studies on the synthesis and cytotoxicity of imidazo[4,5-g]phthalazine-4,9-dione derivatives have shown that these compounds exhibit considerable cytotoxic activity against several human tumor cell lines. This suggests their potential as potent anticancer agents, with activity levels significantly higher than some reference compounds (Kim et al., 2004).
Future Directions
The broad spectrum of biological activities of imidazo[1,2-a][1,3,5]triazines results in ongoing demand for the development of new practical methods for the synthesis of diversely functionalized imidazo[1,2-a][1,3,5]triazines . Since the first report on the synthesis of the imidazo[1,2-a][1,3,5]triazine ring system 50 years ago, a number of methods for the preparation of compounds with this heterocyclic core have been reported . They typically involve triazine ring construction onto substituted imidazoles or, more often, the annulation of the imidazole ring onto substituted 1,3,5-triazines .
properties
IUPAC Name |
1H-imidazo[1,2-a][1,3,5]triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H,(H2,6,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWAVYDCTUEOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452030 | |
Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
CAS RN |
67410-57-5 | |
Record name | Imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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